Sulprostone
Overview
Description
Sulprostone is a prostaglandin analogue . It has been used to treat post-partum hemorrhaging, induce medical abortion, and induce labor in instances of in utero fetal death . It is also an analogue of prostaglandin E2 (PGE 2) that has oxytocic activity in assays of rat kidney cells and tissues .
Molecular Structure Analysis
Sulprostone has a molecular formula of C23H31NO7S . Its average weight is 465.56 and its monoisotopic weight is 465.182123516 .
Chemical Reactions Analysis
Sulprostone is a potent and selective EP3 receptor agonist . It is a prostaglandin E2 (PGE2) analogue and has antiulcer and nonsteroidal abortifacient effects . It has K_i values of 21 nM and 0.6 nM for EP1 and EP3 in cultured Chinese hamster ovary cells .
Physical And Chemical Properties Analysis
Sulprostone has a density of 1.3±0.1 g/cm3 . Its molar refractivity is 120.7±0.4 cm3, and it has 8 H bond acceptors and 3 H bond donors . It has 12 freely rotating bonds and no violations of the Rule of 5 . Its polar surface area is 138 Å2 .
Scientific Research Applications
Postpartum Hemorrhage Management
Sulprostone, a prostaglandin E2 (PGE2) analog, is prominently used in the management of postpartum hemorrhage (PPH) . It is recommended as a second-line uterotonic agent in cases where bleeding persists despite oxytocin treatment . The drug is typically administered via intravenous infusion, and its effectiveness in reducing blood loss is well-documented, although it may induce cardiovascular or respiratory side effects .
Obstetric Care Quality Indicator
The application of Sulprostone in severe atonic postpartum hemorrhage is considered an indicator of quality care. Its use is analyzed in relation to the mode of delivery and the characteristics of maternity units. Despite its underuse after vaginal delivery, Sulprostone has shown low rates of severe side effects, making it a valuable option in obstetric care .
Gastrointestinal Motility Enhancement
Research indicates that Sulprostone can enhance gastrointestinal (GI) motility. It acts as a prostanoid EP3 receptor agonist and modulates colonic motility by activating HCN channels through the calcium release pathway. This suggests that EP3 receptor activation by Sulprostone could be a potential therapeutic target for conditions requiring enhanced GI motility .
Mechanism of Action
Target of Action
Sulprostone is an analogue of prostaglandin E2 (PGE2) and primarily targets the prostaglandin EP3 receptor . It binds to and activates the EP3 receptor with far greater efficacy than the other PGE2 receptors . It is also a comparatively weak receptor agonist of the prostaglandin EP1 receptor .
Mode of Action
Sulprostone, as a PGE2 analog, binds to specific prostaglandin receptors in the uterine muscle . This binding leads to increased intracellular calcium levels . The increase in calcium concentrations triggers uterine muscle contractions, mimicking the natural process that occurs during labor .
Biochemical Pathways
Sulprostone’s action involves the modulation of cyclooxygenase-2 (COX-2) activity . It reduces the production of PGE2 by modulating COX-2 enzymatic activity . This modulation leads to vasodilations that can be suppressed by the EP1/3 receptor agonist sulprostone at subnanomolar concentrations .
Pharmacokinetics
It is known that sulprostone is relatively resistant to metabolic degradation compared to pge2 .
Result of Action
The activation of the EP3 receptor by Sulprostone leads to various cellular and tissue responses . For instance, it has oxytocic activity, inducing uterine contractions . This makes it useful in medical applications such as inducing labor in instances of in utero fetal death, treating post-partum hemorrhaging, and inducing medical abortion .
Safety and Hazards
Sulprostone can cause skin irritation and serious eye irritation . It may also cause respiratory irritation and may damage fertility or the unborn child . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .
properties
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]-N-methylsulfonylhept-5-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO7S/c1-32(29,30)24-23(28)12-8-3-2-7-11-19-20(22(27)15-21(19)26)14-13-17(25)16-31-18-9-5-4-6-10-18/h2,4-7,9-10,13-14,17,19-20,22,25,27H,3,8,11-12,15-16H2,1H3,(H,24,28)/b7-2-,14-13+/t17-,19-,20-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZVCDCIMBLVNR-TWYODKAFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)CCCC=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)NC(=O)CCC/C=C\C[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/[C@H](COC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
96420-78-9 (unknown MF) | |
Record name | Sulprostone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060325464 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
465.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sulprostone | |
CAS RN |
60325-46-4 | |
Record name | Sulprostone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60325-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulprostone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060325464 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulprostone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12708 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sulprostone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.503 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULPROSTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/501Q5EQ1GM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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